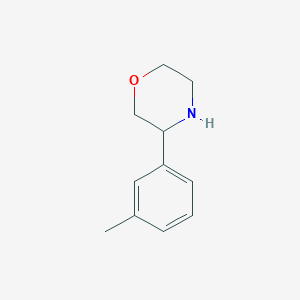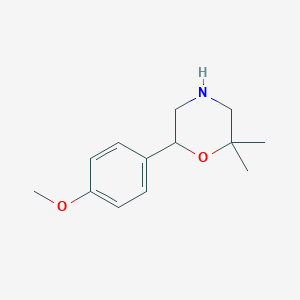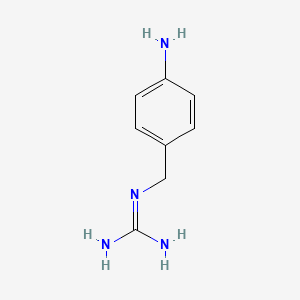
1-(4-Aminobenzyl)guanidine
描述
1-(4-Aminobenzyl)guanidine is a chemical compound with the molecular formula C8H12N4. It is characterized by the presence of a guanidine group attached to a benzyl ring substituted with an amino group at the para position.
作用机制
Target of Action
Guanidine derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels
Mode of Action
Guanidine derivatives are known to interact with their targets through a variety of mechanisms, including competitive inhibition, allosteric modulation, and direct binding . The exact mechanism of action of 1-(4-Aminobenzyl)guanidine would depend on its specific targets.
Biochemical Pathways
Guanidine derivatives are known to affect a variety of biochemical pathways, including signal transduction pathways, metabolic pathways, and ion transport pathways . The specific pathways affected by this compound would depend on its specific targets and mode of action.
Pharmacokinetics
Guanidine derivatives are known to have diverse absorption, distribution, metabolism, and excretion (adme) properties . The specific ADME properties of this compound would depend on its chemical structure and physicochemical properties.
Result of Action
Guanidine derivatives are known to have a variety of effects, including modulation of enzyme activity, alteration of receptor signaling, and disruption of ion transport . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of guanidine derivatives
生化分析
Biochemical Properties
1-(4-Aminobenzyl)guanidine plays a significant role in biochemical reactions, particularly due to its guanidine group. This compound interacts with several enzymes and proteins, including arginine decarboxylase and nitric oxide synthase. The interaction with arginine decarboxylase is crucial as it catalyzes the decarboxylation of arginine to produce agmatine, a compound involved in cellular signaling. Additionally, this compound can inhibit nitric oxide synthase, affecting the production of nitric oxide, a critical signaling molecule in various physiological processes .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, particularly those involving nitric oxide. By inhibiting nitric oxide synthase, this compound can reduce nitric oxide levels, impacting vasodilation and immune responses. Furthermore, this compound can alter gene expression by modulating the activity of transcription factors involved in the nitric oxide signaling pathway . It also affects cellular metabolism by influencing the production of reactive oxygen species and other metabolic intermediates.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of nitric oxide synthase, inhibiting its activity and reducing the production of nitric oxide. This inhibition is achieved through competitive binding, where this compound competes with the natural substrate, arginine, for the active site of the enzyme . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular signaling and metabolism, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature and pH. It has been observed that this compound is relatively stable at room temperature but can degrade over time when exposed to higher temperatures or acidic conditions . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular signaling pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as arginine decarboxylase and nitric oxide synthase, influencing the production of agmatine and nitric oxide, respectively . These interactions can affect metabolic flux and the levels of various metabolites, including reactive oxygen species and other signaling molecules. The modulation of these pathways by this compound can have significant implications for cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can interact with membrane transporters that facilitate its uptake into cells, as well as binding proteins that influence its localization and accumulation . The distribution of this compound within tissues can affect its activity and function, with higher concentrations observed in tissues with active nitric oxide signaling pathways.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm or mitochondria . The localization of this compound can affect its activity, with different effects observed depending on its subcellular distribution. For example, its presence in the mitochondria can influence mitochondrial function and energy production.
准备方法
The synthesis of 1-(4-Aminobenzyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-aminobenzylamine with cyanamide under basic conditions to form the desired guanidine derivative. The reaction typically proceeds as follows:
Reaction of 4-aminobenzylamine with cyanamide: This step involves the nucleophilic attack of the amine group on the cyanamide, leading to the formation of the guanidine moiety.
Purification and isolation: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
1-(4-Aminobenzyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the desired transformations.
科学研究应用
1-(4-Aminobenzyl)guanidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cardiovascular and neurological disorders.
相似化合物的比较
1-(4-Aminobenzyl)guanidine can be compared with other similar compounds, such as:
1-(4-Aminobutyl)guanidine: This compound has a similar structure but with a butyl group instead of a benzyl group.
Isopropoxy benzene guanidine: This derivative has an isopropoxy group attached to the benzene ring, leading to distinct antimicrobial activities.
属性
IUPAC Name |
2-[(4-aminophenyl)methyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5,9H2,(H4,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXHWHMUFJELKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


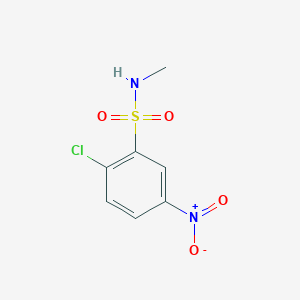
![Ethyl 2-[(3-nitropyridin-2-YL)amino]acetate](/img/structure/B3394172.png)
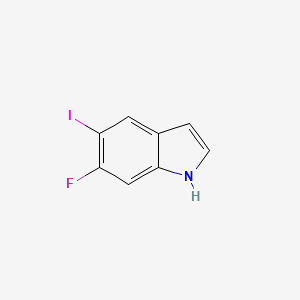
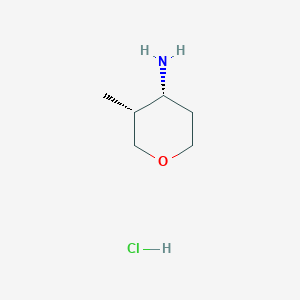
![2-((7-Nitro-1H-benzo[d]imidazol-2-yl)thio)acetic acid](/img/structure/B3394190.png)
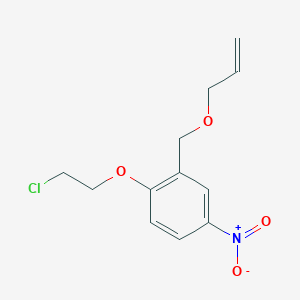
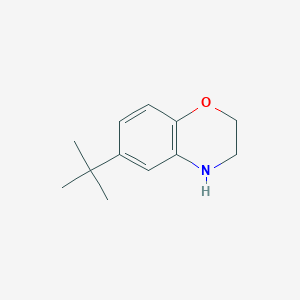
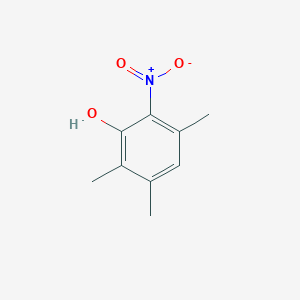
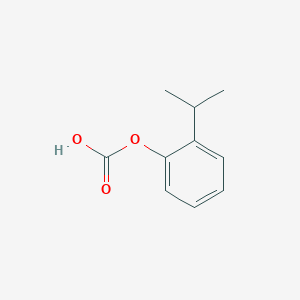
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B3394220.png)
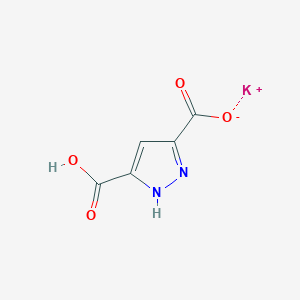
![3',5'-O-[1,1,3,3-Tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Thymidine](/img/structure/B3394239.png)
